Marrubenol
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Overview
Description
Marrubenol is a natural product found in Marrubium vulgare with data available.
Scientific Research Applications
L-Type Calcium Channel Blocker
Marrubenol, a diterpene extracted from Marrubium vulgare, has been identified as an effective L-type calcium channel blocker. This function was revealed in a study conducted on rat aorta, where marrubenol showed potent inhibition of contraction evoked by KCl, highlighting its role in inhibiting smooth muscle contraction by blocking these channels (El Bardai et al., 2003).
Anticancer Activity Against Osteosarcoma
In 2018, a study demonstrated marrubenol's potential as an anticancer agent, particularly against osteosarcoma cells. It showed efficacy in inducing autophagic cell death and inhibiting cell migration and invasion in cancer cells, indicating its potential as a therapeutic agent for osteosarcoma treatment (Zhang et al., 2018).
Interaction with Phenylalkylamine Binding Site
Further research in 2004 found that marrubenol interacts with the phenylalkylamine binding site of L-type calcium channels. This interaction contributes to its mechanism of inhibiting L-type calcium channels, thus affecting muscle contraction (El Bardai et al., 2004).
Vasorelaxant Activity
Marrubenol, along with marrubiin, was identified as active compounds in crude extracts of Marrubium vulgare, showing potent in vitro inhibition of KCl-induced contraction in rat aorta. This indicates their potential as vasorelaxants, a significant property for cardiovascular therapeutic applications (El Bardai et al., 2003).
Antioxidant and Antifungal Activities
A 2020 study highlighted the antioxidant and antifungal activities of marrubiin, along with extracts and essential oil from Marrubium vulgare, against pathogenic dermatophyte strains. This property suggests its potential use as a natural antioxidant and antifungal agent (Rezgui et al., 2020).
Analgesic Properties
The antinociceptive properties of marrubiin, a compound related to marrubenol, were explored in a study revealing its effectiveness in treating different models of nociception in mice. This suggests a potential use of marrubiin and possibly marrubenol in pain management (de Jesus et al., 2000).
properties
Product Name |
Marrubenol |
---|---|
Molecular Formula |
C20H32O4 |
Molecular Weight |
336.5 g/mol |
IUPAC Name |
(1R,3R,4R,4aS,8S,8aS)-4-[2-(furan-3-yl)ethyl]-8-(hydroxymethyl)-3,4a,8-trimethyl-2,3,5,6,7,8a-hexahydro-1H-naphthalene-1,4-diol |
InChI |
InChI=1S/C20H32O4/c1-14-11-16(22)17-18(2,13-21)7-4-8-19(17,3)20(14,23)9-5-15-6-10-24-12-15/h6,10,12,14,16-17,21-23H,4-5,7-9,11,13H2,1-3H3/t14-,16-,17+,18-,19+,20-/m1/s1 |
InChI Key |
NZMHIKFTAXRIDL-FQFOHHTNSA-N |
Isomeric SMILES |
C[C@@H]1C[C@H]([C@H]2[C@@](CCC[C@@]2([C@]1(CCC3=COC=C3)O)C)(C)CO)O |
Canonical SMILES |
CC1CC(C2C(CCCC2(C1(CCC3=COC=C3)O)C)(C)CO)O |
synonyms |
marrubenol |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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